Home > Products > Screening Compounds P66734 > 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid -

3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Catalog Number: EVT-8006614
CAS Number:
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized through various chemical reactions, primarily involving halogenation and coupling reactions. It falls under the category of organic compounds with significant applications in pharmaceuticals and agrochemicals due to its bioactive properties.

Synthesis Analysis

The synthesis of 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves a multi-step process. One common synthetic route begins with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole, yielding an intermediate 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to produce the target compound.

Key Parameters:

  • Reagents: 1-bromo-4-nitrobenzene, 4-aminopyrazole, benzoic acid.
  • Catalysts: Palladium-based catalysts are commonly used.
  • Conditions: The reactions typically require controlled temperatures and specific solvent conditions to optimize yield and purity.

Industrial Production

For industrial applications, continuous flow reactors and advanced purification techniques are employed to enhance yield and ensure the purity of the synthesized compound.

Molecular Structure Analysis

The molecular formula for 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is C11H9FN2O2C_{11}H_{9}FN_{2}O_{2}, with a molecular weight of approximately 220.20 g/mol. The structure features:

  • A benzoic acid moiety.
  • A fluoro group at the meta position relative to the carboxylic acid.
  • A pyrazole ring substituted at the para position.

Structural Data

  • IUPAC Name: 4-fluoro-3-(1-methylpyrazol-4-yl)benzoic acid
  • InChI Key: XLFUTHGDFANICH-UHFFFAOYSA-N
  • Canonical SMILES: CN1C=C(C=N1)C2=C(C=CC(=C2)C(=O)O)F

The presence of the fluorine atom significantly influences the electronic properties and reactivity of the compound, enhancing its biological activity.

Chemical Reactions Analysis

3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can participate in various chemical reactions:

Types of Reactions:

  1. Oxidation Reactions: Can be oxidized to form corresponding derivatives.
  2. Reduction Reactions: Functional groups can be modified through reduction processes.
  3. Coupling Reactions: Can be involved in further synthetic pathways to develop more complex structures.

These reactions are crucial for exploring the compound's utility in drug development and materials science.

Mechanism of Action

The mechanism of action for 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific biological targets. The fluoro group enhances lipophilicity, allowing better membrane penetration, while the pyrazole ring can engage in hydrogen bonding and hydrophobic interactions.

Biological Interactions

These interactions modulate enzyme activity or receptor binding, leading to various biological effects such as antimicrobial activity against resistant bacterial strains. The compound's structure allows it to act as a potential ligand in biochemical assays, influencing cellular processes.

Applications

3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several significant applications:

Scientific Research Applications:

  1. Medicinal Chemistry: Acts as a building block for synthesizing more complex pharmaceutical agents.
  2. Antimicrobial Studies: Demonstrated efficacy against various bacterial strains, making it valuable in developing new antibiotics.
  3. Material Science: Utilized in creating novel materials with unique properties, such as polymers and coatings.

Biochemical Applications:

The compound is also employed in studies involving enzyme interactions, providing insights into drug design and development strategies aimed at combating antibiotic resistance.

Introduction to Pyrazole-Benzoic Acid Hybrids in Antimicrobial Research

Rationale for Targeting Gram-Positive Pathogens with Hybrid Scaffolds

Gram-positive bacteria like Staphylococcus aureus (including MRSA, VISA, and VRSA strains) and Enterococcus faecium pose formidable challenges due to their rapid resistance development and biofilm formation capabilities. The ESKAPE pathogens – particularly S. aureus and Enterococcus spp. – cause over 100,000 deaths annually and exhibit multidrug resistance through:

  • Membrane permeability alterations reducing antibiotic uptake
  • Biofilm-mediated persistence enabling evasion of host defenses [2] [4]
  • Efflux pump overexpression expelling conventional antibiotics [8]

Pyrazole-benzoic acid hybrids address these mechanisms through:

  • Membrane disruption: Cationic derivatives permeabilize bacterial membranes, evidenced by protein leakage assays [2]
  • Biofilm penetration: Hydrophobic domains facilitate infiltration of extracellular polymeric matrices (Table 1)
  • Dual-targeting capability: Simultaneous inhibition of cell wall synthesis and nucleic acid processing enzymes [4]

Table 1: Biofilm Inhibition Efficacy of Pyrazole-Benzoic Acid Derivatives

CompoundS. aureus ATCC 25923 Biofilm Inhibition (% vs control)
2× MIC1× MIC0.5× MIC
Derivative 892%78%45%
Derivative 1096%89%84%
Derivative 1195%88%82%
Vancomycin90%85%60%

Data adapted from Bioscreen C analysis [2]

Structural Evolution of Pyrazole Derivatives in Antibiotic Development

The medicinal chemistry of pyrazole antibiotics has progressed through three generations:

First-generation (Non-fluorinated):

  • Simple pyrazole-benzoic acid esters with moderate MICs (12.5–50 μg/mL)
  • Limited spectrum against Acinetobacter baumannii and MRSA [3]
  • High metabolic clearance (t₁/₂ < 30 min in murine models)

Second-generation (Mono-fluorinated):

  • Introduction of meta- or para-fluorine on benzoic acid moiety
  • 8-fold potency improvement against MRSA (MIC = 0.78–3.12 μg/mL) [5]
  • Enhanced pharmacokinetic profiles with oral bioavailability >60%

Third-generation (Polyfluorinated/Trifluoromethyl):

  • Bis(trifluoromethyl) derivatives (e.g., Compound 59)
  • Sub-μg/mL activity against VRSA and VRE [5] [8]
  • Bactericidal action within 6 hours at 4× MIC concentration [2]

Table 2: Evolution of Anti-Staphylococcal Activity in Pyrazole Derivatives

GenerationRepresentative StructureMIC vs S. aureus (μg/mL)Resistance Development (Fold change after 20 passages)
1st4-[3-phenyl-pyrazol-1-yl]benzoate12.5–50.016×
2nd3-Fluoro-4-(1-methylpyrazol-4-yl)benzoic acid0.78–3.12
3rdBis(trifluoromethyl)aniline derivative≤0.78

Consolidated data from [2] [3] [5]

Clinical candidates like LCB01-0371 exemplify advanced pyrazole hybrids, featuring a cyclic amidrazone moiety that overcomes solubility limitations of early analogs while maintaining activity against MRSA and VRE [7].

Role of Fluorine Substitution in Enhancing Bioactivity and Metabolic Stability

Strategic fluorine incorporation profoundly influences the pharmacodynamics and pharmacokinetics of pyrazole-benzoic acid hybrids through three primary mechanisms:

Electronic Effects:

  • Induction of polar C-F bonds enhances target binding via dipole interactions
  • -I effect lowers benzoic acid pKₐ (Δ = 0.3–0.7 units), promoting ionization at physiological pH [5]
  • Increased membrane permeability demonstrated by >80% uptake in S. aureus flow cytometry assays [2]

Steric Mimicry:

  • Van der Waals radius (1.47 Å) approximates hydrogen (1.20 Å), enabling isosteric replacement
  • Maintains optimal spatial orientation for binding pocket penetration
  • 3-Fluoro substitution improves bactericidal kinetics by 3-fold vs non-fluorinated analogs [3]

Metabolic Stabilization:

  • Blockade of cytochrome P450-mediated oxidation (especially at para-position)
  • Reduced glucuronidation of benzoic acid moiety
  • Extended plasma half-life from 1.2 to 4.8 hours in murine models [5] [8]

Table 3: Impact of Fluorination Patterns on Compound Properties

Substitution Patternlog PMIC vs MRSA (μg/mL)HEK293 CC₅₀ (μg/mL)Metabolic Stability (% remaining after 60 min)
Unsubstituted2.86.25>10035%
3-Fluoro2.51.56>10068%
4-Trifluoromethyl3.10.7892.385%
3-Fluoro-5-trifluoromethyl3.40.3978.689%

Data compiled from cytotoxicity and microsomal stability assays [3] [5]

The trifluoromethyl group provides optimal bioactivity enhancement, combining strong electron-withdrawing properties (-I effect) with high lipophilicity (π = 0.88). This balance enables penetration through the hydrophobic membranes of Gram-positive pathogens while maintaining sufficient aqueous solubility (>50 μg/mL) for systemic distribution [8]. Notably, 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid derivatives demonstrate negligible toxicity to human embryonic kidney cells (HEK293) at therapeutic concentrations, indicating favorable selectivity indices [2] [5].

Properties

Product Name

3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

IUPAC Name

3-fluoro-4-(1-methylpyrazol-4-yl)benzoic acid

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

InChI

InChI=1S/C11H9FN2O2/c1-14-6-8(5-13-14)9-3-2-7(11(15)16)4-10(9)12/h2-6H,1H3,(H,15,16)

InChI Key

CTJYBBIUJQIWSF-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)F

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.